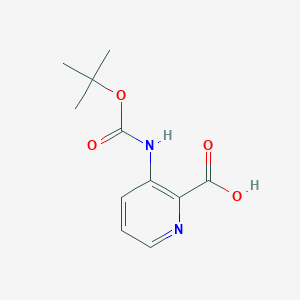

3-((tert-Butoxycarbonyl)amino)picolinic acid

Description

BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMXBDMLULHKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)picolinic acid, with the CAS Number 569687-82-7, is a synthetically valuable building block in the fields of medicinal chemistry and drug discovery. Its structure, which combines a picolinic acid scaffold with a Boc-protected amine, offers a versatile platform for the synthesis of complex heterocyclic molecules. Picolinic acid and its derivatives are known to play significant roles in a variety of biological processes and are integral components of numerous pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for selective chemical transformations at other positions of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important reagent, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. Below is a summary of the key properties of 3-((tert-Butoxycarbonyl)amino)picolinic acid.

| Property | Value | Source |

| CAS Number | 569687-82-7 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | |

| Solubility | Soluble in many organic solvents | |

| Storage | Store in a cool, dry place, away from light |

Synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic Acid

The synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid is typically achieved through the protection of the amino group of its precursor, 3-aminopicolinic acid. The most common and efficient method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Synthesis Workflow

Caption: General workflow for the synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid.

Detailed Experimental Protocol

This protocol is a representative procedure for the Boc protection of 3-aminopicolinic acid.

Materials:

-

3-Aminopicolinic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 eq) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

-

Dioxane and Water (1:1 mixture) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-aminopicolinic acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).

-

Basification: Add the base (e.g., sodium bicarbonate) to the solution and stir until it is completely dissolved.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: After the reaction is complete, carefully acidify the mixture to a pH of 2-3 with 1 M HCl. This step is crucial for the precipitation of the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-((tert-Butoxycarbonyl)amino)picolinic acid.

Applications in Drug Discovery and Development

The unique structural features of 3-((tert-Butoxycarbonyl)amino)picolinic acid make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Role as a Versatile Building Block

The picolinic acid moiety is a known pharmacophore and a key component in various approved drugs and clinical candidates targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3] The presence of the carboxylic acid and the protected amine on the pyridine ring allows for diverse chemical modifications, enabling the construction of extensive compound libraries for high-throughput screening.

The Boc protecting group is instrumental in multi-step syntheses.[4] It is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions to liberate the free amine for further functionalization, such as amide bond formation or N-alkylation. This orthogonality is a cornerstone of modern synthetic strategy in drug discovery.[5]

Potential Therapeutic Areas

While specific drugs derived directly from 3-((tert-Butoxycarbonyl)amino)picolinic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, aminopicolinic acids are used in the preparation of NSD2 inhibitors for cancer therapy.[6] Furthermore, pyridine carboxylic acid derivatives are being explored as enzyme inhibitors for a plethora of diseases.[3] The strategic placement of the amino and carboxylic acid groups on the pyridine ring can influence the binding affinity and selectivity of the final compound to its biological target.

Logical Relationship in Drug Design

Caption: The logical progression from the starting material to a lead compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-((tert-Butoxycarbonyl)amino)picolinic acid and its precursor, 3-aminopicolinic acid.

-

Hazard Statements: The precursor, 3-aminopicolinic acid, may cause an allergic skin reaction and serious eye irritation.[7] Similar precautions should be taken with the Boc-protected derivative.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of soap and water.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-((tert-Butoxycarbonyl)amino)picolinic acid is a key synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and the presence of orthogonally protected functional groups provide chemists with a powerful tool for the synthesis of novel and complex molecules. A comprehensive understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the quest for new and improved therapeutics.

References

-

American Elements. 3-((tert-Butoxycarbonyl)amino)picolinic acid | CAS 569687-82-7. Available from: [Link]

-

PubChem. 3-Aminopicolinic acid. National Center for Biotechnology Information. Available from: [Link]

- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-377.

- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.

- Pandey, R. K., Dagade, S. P., Upadhyay, R. K., Dongare, M. K., & Kumar, P. (2002).

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Published May 20, 2025. Available from: [Link]

Sources

- 1. profiles.umsl.edu [profiles.umsl.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid | 848308-47-4 [chemicalbook.com]

- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 3-Amino-2-pyridinecarboxylic acid | 1462-86-8 [chemicalbook.com]

- 7. irl.umsl.edu [irl.umsl.edu]

3-((tert-Butoxycarbonyl)amino)picolinic acid molecular weight

An In-Depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)picolinic Acid

Introduction

3-((tert-Butoxycarbonyl)amino)picolinic acid is a synthetically valuable organic compound that serves as a cornerstone building block in medicinal chemistry and drug discovery. As a derivative of picolinic acid (pyridine-2-carboxylic acid), it incorporates a key structural motif found in numerous biologically active molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 3-position renders the molecule a versatile intermediate for complex molecular synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, applications, and handling for researchers and drug development professionals.

Physicochemical Properties and Identification

The unique trifunctional nature of this molecule—a pyridine ring, a carboxylic acid, and a protected amine—dictates its chemical behavior and utility. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the reactivity of the entire scaffold. The Boc group provides a stable, yet readily cleavable, protection for the amine, allowing for selective chemical transformations at other positions of the molecule.

Key Identifiers and Properties

A summary of the primary physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 238.24 g/mol | [2][3][4] |

| Chemical Formula | C₁₁H₁₄N₂O₄ | [2][3][5] |

| CAS Number | 569687-82-7 | [2][4] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | [2][5] |

| Synonyms | Boc-3-Aminopyridine-2-Carboxylic Acid, 3-Boc-amino-picolinic acid | [2][3] |

| Appearance | Typically a white to off-white solid | [4] |

Synthesis and Purification

The most common and logical synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid involves the protection of the amino group of 3-aminopicolinic acid. The choice of the Boc protecting group is strategic; it is highly effective at masking the nucleophilicity of the amine under a wide range of reaction conditions but can be removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups in a larger synthetic scheme.

Rationale for Boc Protection

In multi-step synthesis, unprotected amino groups can interfere with subsequent reactions, such as those involving the carboxylic acid (e.g., amide coupling) or reactions targeting the pyridine ring. The Boc group is sterically bulky and chemically robust to basic, hydrogenolytic, and many nucleophilic conditions, making it an ideal choice. Its removal with acids like trifluoroacetic acid (TFA) is typically clean and high-yielding.

General Synthesis Workflow

The protection reaction is generally straightforward, involving the reaction of 3-aminopicolinic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Sources

solubility of 3-((tert-Butoxycarbonyl)amino)picolinic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-((tert-Butoxycarbonyl)amino)picolinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in modern drug discovery. While direct, quantitative solubility data for this specific molecule is not extensively published, this document synthesizes information from structurally related analogs, fundamental chemical principles, and established solubility determination methodologies to provide a robust predictive framework. We will delve into the theoretical underpinnings of its expected solubility profile, present qualitative and quantitative data for relevant compounds, and provide detailed experimental protocols for researchers to determine its solubility in their own laboratories. This guide is intended to be a practical resource for scientists engaged in the development of novel therapeutics, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug molecule from the laboratory to the patient, solubility is a paramount physicochemical property. It dictates the ease of handling during synthesis and purification, influences the choice of formulation strategies, and ultimately governs the rate and extent of absorption in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Conversely, understanding the solubility of a compound in various organic solvents is crucial for processes such as crystallization, chromatography, and the preparation of stock solutions for in vitro and in vivo assays.

3-((tert-Butoxycarbonyl)amino)picolinic acid is a bifunctional molecule incorporating a picolinic acid scaffold, an amino group protected by a tert-Butoxycarbonyl (Boc) group, and a carboxylic acid. This unique combination of functional groups presents a complex solubility profile that warrants careful consideration. This guide aims to provide a deep dive into the factors governing its solubility and to equip researchers with the knowledge to rationally approach its handling and formulation.

Theoretical Framework: Predicting the Solubility of 3-((tert-Butoxycarbonyl)amino)picolinic Acid

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that a solute will have the highest solubility in a solvent with similar polarity. The polarity of 3-((tert-Butoxycarbonyl)amino)picolinic acid is a composite of its constituent parts:

-

Picolinic Acid Backbone: The pyridine ring is a weakly basic and polar aromatic system. The carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor.

-

tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group introduces a significant non-polar, aliphatic character to the molecule, which will influence its solubility in less polar organic solvents.

-

Amino Group: The protected amino group, while less basic than a free amine, still contributes to the molecule's polarity and hydrogen bonding capacity.

The interplay of these functional groups results in a molecule with both polar and non-polar regions, suggesting it will exhibit a degree of solubility in a range of solvents. The presence of the bulky, hydrophobic Boc group is expected to decrease its solubility in highly polar solvents like water, compared to its parent compound, 3-aminopicolinic acid. Conversely, this non-polar character should enhance its solubility in moderately polar and some non-polar organic solvents.

The solubility of amino acids and their derivatives is also significantly influenced by the pH of the medium.[2][3] In acidic conditions, the pyridine nitrogen and the amino group can be protonated, while in basic conditions, the carboxylic acid will be deprotonated. These ionizations dramatically increase the polarity of the molecule and its solubility in polar protic solvents.

Solubility Profile of Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| Picolinic Acid | Water | Very Soluble (approx. 862.5 g/kg) | 20 | [4][5] |

| Picolinic Acid | Ethanol | 6.89 g/100g (57.1 g/kg) | 25 | [4][5][6] |

| Picolinic Acid | Acetonitrile | 17.0 g/kg | 20 | [4][5] |

| Picolinic Acid | Diethyl Ether | Difficultly Soluble | Not Specified | [6] |

| Picolinic Acid | Chloroform | Difficultly Soluble | Not Specified | [6] |

| Picolinic Acid | Benzene | Difficultly Soluble | Not Specified | [6] |

| 3-Aminopicolinic Acid | Acetone | Soluble | Not Specified | [7] |

| 3-Aminopicolinic Acid | Ethanol | Soluble | Not Specified | [7] |

| 3-Aminopicolinic Acid | Methanol | Soluble | Not Specified | [7] |

| 3-(tert-Butoxycarbonylamino)pyridine | Dichloromethane | Soluble | Not Specified | |

| 3-(tert-Butoxycarbonylamino)pyridine | Chloroform | Soluble | Not Specified |

Interpretation and Prediction:

Based on the data from these related compounds, we can predict the following for 3-((tert-Butoxycarbonyl)amino)picolinic acid:

-

High Solubility in Polar Aprotic Solvents: Given the "soluble" classification of 3-aminopicolinic acid in acetone and the expected contribution of the Boc group, high solubility is anticipated in solvents like acetone, ethyl acetate, and tetrahydrofuran (THF).

-

Good Solubility in Alcohols: Methanol and ethanol are expected to be good solvents due to their ability to hydrogen bond with the carboxylic acid and the protected amino group.[7]

-

Moderate to Good Solubility in Halogenated Solvents: The solubility of the related 3-(tert-Butoxycarbonylamino)pyridine in dichloromethane and chloroform suggests that 3-((tert-Butoxycarbonyl)amino)picolinic acid will also be soluble in these solvents, facilitated by the non-polar Boc group.

-

Limited Solubility in Non-Polar Solvents: While the Boc group enhances lipophilicity, the polar picolinic acid core will likely limit solubility in very non-polar solvents such as hexanes and toluene.

-

Low Aqueous Solubility: The presence of the large, hydrophobic Boc group will significantly reduce its solubility in water compared to picolinic acid and 3-aminopicolinic acid.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is essential. The following section outlines standard protocols for both kinetic and thermodynamic solubility assays.

General Considerations for Solubility Testing

-

Purity of the Compound: Ensure the 3-((tert-Butoxycarbonyl)amino)picolinic acid is of high purity, as impurities can significantly affect solubility measurements.

-

Solvent Purity: Use high-purity, anhydrous solvents to avoid variability in results.

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature.

-

Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium. This is particularly crucial for thermodynamic solubility measurements.

Workflow for Solubility Determination

Caption: General workflow for experimental solubility determination.

Kinetic Solubility Assay Protocol (Shake-Flask Method)

This method is suitable for rapid, high-throughput screening of solubility.[8][9]

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-((tert-Butoxycarbonyl)amino)picolinic acid in a highly soluble solvent (e.g., DMSO).

-

Assay Plate Preparation: Add a small, precise volume of the stock solution to each well of a microtiter plate.

-

Solvent Addition: Add the desired organic solvent to each well.

-

Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]

-

Precipitate Detection: Analyze the wells for the presence of precipitate using a nephelometer or by visual inspection.

-

Quantification (Optional): For a more quantitative kinetic solubility, filter or centrifuge the samples and analyze the supernatant using HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard".[8][10]

-

Sample Preparation: Add an excess amount of solid 3-((tert-Butoxycarbonyl)amino)picolinic acid to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Sample Dilution: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the detection method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the measured solubility of 3-((tert-Butoxycarbonyl)amino)picolinic acid:

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

-

pH: As discussed, the pH of the solvent system can dramatically impact solubility. For non-aqueous organic solvents, the presence of acidic or basic impurities can have a similar effect.

-

Temperature: Solubility generally increases with temperature, although there are exceptions.

Strategies for Improving Solubility:

-

Co-solvents: Using a mixture of solvents can often improve solubility compared to a single solvent.

-

Salt Formation: For in vivo applications, forming a salt of the carboxylic acid can significantly enhance aqueous solubility.

-

Formulation Technologies: Techniques such as complexation with cyclodextrins or the use of amorphous solid dispersions can be employed to improve the solubility and dissolution rate of poorly soluble compounds.

Conclusion

While direct solubility data for 3-((tert-Butoxycarbonyl)amino)picolinic acid is scarce, a thorough understanding of its chemical structure and the solubility of related compounds allows for a robust predictive framework. It is anticipated to be soluble in a range of polar aprotic and alcoholic organic solvents, with limited solubility in water and non-polar hydrocarbons. For definitive solubility data, the experimental protocols outlined in this guide provide a clear path forward. A systematic approach to solubility assessment is a critical step in the successful development of any new chemical entity and will enable researchers to make informed decisions throughout the drug discovery and development process.

References

- Vertex AI Search. (n.d.). picolinic acid.

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved January 29, 2026, from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 29, 2026, from [Link]

-

LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved January 29, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 3-(tert-Butoxycarbonylamino)pyridine. Retrieved January 29, 2026, from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved January 29, 2026, from [Link]

-

University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 29, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 29, 2026, from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 29, 2026, from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. picolinic acid [chemister.ru]

- 7. 3-Amino-2-pyridinecarboxylic acid | 1462-86-8 [chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. evotec.com [evotec.com]

3-((tert-Butoxycarbonyl)amino)picolinic acid safety data sheet

An In-depth Technical Guide to the Safety of 3-((tert-Butoxycarbonyl)amino)picolinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations for 3-((tert-Butoxycarbonyl)amino)picolinic acid, a compound utilized in specialized research and development settings. Given the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally analogous compounds, including picolinic acid and other N-Boc protected amino-pyridines, to establish a robust and scientifically grounded safety protocol. This approach, rooted in established principles of chemical safety and toxicology, is designed to empower researchers, scientists, and drug development professionals with the knowledge necessary for safe handling and use.

Chemical Identification and Physicochemical Properties

A foundational aspect of chemical safety is the precise identification of the substance and an understanding of its physical characteristics.

-

Chemical Name: 3-((tert-Butoxycarbonyl)amino)picolinic acid

-

Synonyms: 3-(Boc-amino)picolinic acid, 3-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid[1]

-

Molecular Formula: C₁₁H₁₄N₂O₄[1]

-

Appearance: Expected to be a solid, likely in powder or crystalline form, and may be white to off-white in color.[3]

The tert-butoxycarbonyl (Boc) protecting group is a common moiety in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its presence, alongside the picolinic acid backbone, influences the compound's reactivity and toxicological profile.

| Property | Value / Information | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not specified; for the related 3-(tert-Butoxycarbonylamino)pyridine, it is 86-89 °C. | |

| Solubility | Expected to be soluble in organic solvents. The parent compound, picolinic acid, is water-soluble. | [4] |

Hazard Identification and Analysis

Based on the GHS classifications of structurally similar compounds, 3-((tert-Butoxycarbonyl)amino)picolinic acid should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.

The GHS hazard classifications for a closely related compound, 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid, are as follows:

These classifications suggest that the compound can pose significant risks upon exposure. The picolinic acid moiety itself is known to cause serious eye damage.[3][4][6]

| Hazard Class | GHS Classification | Potential Health Effects |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | May cause nausea, vomiting, and stomach pain if ingested.[5][10] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | May lead to redness, itching, and inflammation upon contact with skin.[5][7] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Can cause redness, pain, and watering of the eyes.[5][7] The parent picolinic acid can cause severe eye damage.[3][6] |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Inhalation of dust may irritate the respiratory tract, causing coughing and a feeling of tightness in the chest.[5][7][10] |

Safe Handling and Experimental Protocols

Adherence to stringent safety protocols is paramount when working with this compound. The following measures are based on best practices for handling irritating and potentially toxic chemical solids.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of 3-((tert-Butoxycarbonyl)amino)picolinic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[11]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[11] Nitrile or neoprene gloves are generally suitable for handling solid chemicals.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[11]

-

Donning PPE: Put on all required PPE, including gloves, safety goggles, and a lab coat.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation of dust.[5] Avoid creating dust during handling.[3][10]

-

Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area.

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][11] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Caption: Workflow for the safe handling of 3-((tert-Butoxycarbonyl)amino)picolinic acid.

Emergency and First-Aid Procedures

In the event of an exposure, immediate and appropriate action is critical. The following first-aid measures are recommended based on the predicted hazards of the compound.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][5][10] If symptoms such as coughing or difficulty breathing persist, seek medical attention.[3][10]

-

Skin Contact: In case of skin contact, wash the affected area immediately with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[7][9] If skin irritation occurs, seek medical advice.[7][9]

-

Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][4][5] Seek immediate medical attention.[3][4][6]

-

Ingestion: If swallowed, rinse the mouth with water.[5][6] Do not induce vomiting.[5] Call a poison center or doctor if you feel unwell.[5][6]

Caption: First-aid response flowchart for exposure incidents.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: In case of a fire, use extinguishing media appropriate for the surrounding environment, such as carbon dioxide, dry chemical powder, or foam.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5][11] Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][11]

-

Accidental Release: For spills, ensure adequate ventilation and wear appropriate PPE.[11] Avoid generating dust.[3][5] Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[3][11] Prevent the material from entering drains or waterways.

Stability and Reactivity

-

Stability: The compound is expected to be stable under normal storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5][11]

Disposal Considerations

Disposal of 3-((tert-Butoxycarbonyl)amino)picolinic acid and its containers must be in accordance with local, regional, and national regulations.[6][7] It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the material to enter the environment.

References

- 3 - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET: PICOLINIC ACID. (2018, July 23). Spectrum Chemical.

- SAFETY DATA SHEET: 2-Picolinic acid. (2024, September 8). Sigma-Aldrich.

- Safety Data Sheet: Picolinic acid. (n.d.). Jubilant Ingrevia.

- Safe Handling of Picric Acid. (n.d.). Environment, Health & Safety - University of Iowa.

- SAFETY DATA SHEET. (2010, November 16). Thermo Fisher Scientific.

- (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2021, February 26). Jubilant Ingrevia Limited.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET: Picolinic acid. (2025, December 18). Fisher Scientific.

- SAFETY DATA SHEET: 4-(tert-Butoxycarbonylamino)pyridine. (2025, March 3). TCI EUROPE N.V.

- 3-((tert-Butoxycarbonyl)amino)picolinic acid suppliers and producers. (n.d.). BuyersGuideChem.

- 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. (n.d.). PubChem.

- SAFETY DATA SHEET: (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol. (2018, July 6). TCI AMERICA.

- 3-(tert-Butoxycarbonylamino)pyridine. (n.d.). Pipzine Chemicals.

- 3-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid. (n.d.). CymitQuimica.

- 6-[(tert-Butoxycarbonyl)amino]-2-pyridinecarboxylic acid, AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

- 1. 3-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid [cymitquimica.com]

- 2. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Boc-3-Aminopicolinic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Boc-3-Aminopicolinic Acid in Modern Drug Discovery

Boc-3-aminopicolinic acid, a synthetically valuable building block, is gaining increasing attention within the pharmaceutical and biotechnology sectors. Its unique structural motif, featuring a pyridine core functionalized with both a carboxylic acid and a Boc-protected amine, offers medicinal chemists a versatile scaffold for the design of novel therapeutics. The pyridine ring is a prevalent heterocycle in numerous FDA-approved drugs, prized for its ability to engage in a variety of biological interactions.[1] The strategic placement of the amino and carboxylic acid groups on the picolinic acid framework allows for the creation of constrained peptide mimics and complex molecular architectures with tailored pharmacological profiles. This guide provides an in-depth overview of the commercial sourcing, chemical properties, and practical applications of Boc-3-aminopicolinic acid, designed to empower researchers in accelerating their drug discovery programs.

Commercial Availability: Sourcing High-Quality Boc-3-Aminopicolinic Acid

Reliable access to high-purity starting materials is a critical first step in any research and development pipeline. Boc-3-aminopicolinic acid, identified by the CAS number 569687-82-7 , is available from a range of specialized chemical suppliers.[2][3] When selecting a vendor, it is imperative to consider not only the listed purity but also the supplier's quality control processes and the availability of comprehensive analytical data. Researchers should request and scrutinize the Certificate of Analysis (CoA) to ensure the material meets the stringent requirements of their intended application.

Below is a comparative table of prominent commercial suppliers offering Boc-3-aminopicolinic acid. While pricing and stock levels are subject to change, this provides a solid starting point for procurement.

| Supplier | Website | Noted Purity/Grades | Additional Information |

| American Elements | Not specified on overview | Provides basic physicochemical data.[2] | |

| BLD Pharmatech Ltd. | Not specified on overview | Listed as a supplier on BuyersGuideChem. | |

| Synthonix Inc. | Not specified on overview | Listed as a supplier on ChemicalBook.[4] | |

| A.J Chemicals | Not readily available | Not specified on overview | Listed as a supplier on ChemicalBook.[4] |

| SynQuest Laboratories, Inc. | Not specified on overview | Listed as a supplier on ChemicalBook.[4] | |

| Apollo Scientific Ltd. | Not specified on overview | Listed as a supplier on ChemicalBook.[4] | |

| Matrix Scientific | ≥97% | Listed as a supplier on ChemicalBook.[4] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the chemical and physical properties of Boc-3-aminopicolinic acid is essential for its effective use in synthesis and downstream applications.

| Property | Value | Source |

| CAS Number | 569687-82-7 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| IUPAC Name | 3-[[(1,1-dimethylethoxy)carbonyl]amino]pyridine-2-carboxylic acid | [2] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Melting Point | Not consistently reported; requires experimental verification from CoA. | |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and DMSO. | General knowledge |

While a comprehensive, publicly available spectral dataset for Boc-3-aminopicolinic acid is not readily found, a typical Certificate of Analysis from a reputable supplier should confirm the structure and purity through the following analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Synthesis of Boc-3-Aminopicolinic Acid: A Conceptual Workflow

While specific, detailed synthetic procedures for Boc-3-aminopicolinic acid are often proprietary to the manufacturers, a general and logical synthetic strategy can be inferred from established organic chemistry principles. The synthesis would likely commence with the commercially available 3-aminopicolinic acid. The key transformation is the selective protection of the amino group with the tert-butyloxycarbonyl (Boc) group.

A plausible synthetic route is outlined below:

Caption: Conceptual workflow for the synthesis of Boc-3-aminopicolinic acid.

This process involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base.[5] The reaction progress is carefully monitored, and upon completion, the product is isolated and purified to achieve the desired quality for research and development purposes.

Applications in Drug Discovery and Peptide Synthesis

The true utility of Boc-3-aminopicolinic acid lies in its application as a versatile building block in medicinal chemistry and peptide science.

Incorporation into Peptide Scaffolds

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), particularly in strategies that require strong acid for the final cleavage from the resin.[6][] The incorporation of Boc-3-aminopicolinic acid into a peptide sequence can impart unique conformational constraints due to the rigidity of the pyridine ring. This can be advantageous in the design of peptidomimetics with enhanced stability and receptor-binding affinity.

A generalized workflow for the incorporation of Boc-3-aminopicolinic acid into a growing peptide chain using SPPS is depicted below:

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Boc-3-aminopicolinic acid.

A Scaffold for Small Molecule Drug Design

Beyond peptide synthesis, Boc-3-aminopicolinic acid serves as a valuable starting material for the synthesis of more complex small molecules. The carboxylic acid and the protected amine provide two orthogonal handles for further chemical modification, allowing for the construction of diverse chemical libraries. The pyridine nitrogen can also be utilized for quaternization or as a hydrogen bond acceptor, further expanding the chemical space that can be explored. Picolinic acid and its derivatives have been investigated for a wide range of therapeutic applications, including their use as herbicides and plant growth regulators, highlighting the diverse biological activities of this scaffold.[8][9]

Quality Control and Self-Validating Protocols

For any experimental work, ensuring the quality and integrity of the starting materials is paramount. A self-validating protocol for the use of Boc-3-aminopicolinic acid should include the following steps:

-

Vendor Qualification: Obtain the Certificate of Analysis from the supplier and verify that the purity meets or exceeds the required specifications (typically ≥97% for research applications).

-

In-house Verification (Optional but Recommended): For critical applications, it is advisable to perform in-house analytical testing (e.g., ¹H NMR, LC-MS) to confirm the identity and purity of the received material.

-

Reaction Monitoring: During any synthetic transformation involving Boc-3-aminopicolinic acid, diligent reaction monitoring by techniques such as TLC or LC-MS is crucial to ensure complete conversion and identify any potential side products.

-

Characterization of Intermediates and Final Products: Thoroughly characterize all synthesized compounds using a suite of analytical methods (NMR, MS, HPLC) to confirm their structure and purity.

Conclusion

Boc-3-aminopicolinic acid is a key building block that offers significant potential for innovation in drug discovery and peptide research. Its commercial availability, coupled with its versatile chemical functionality, makes it an attractive tool for medicinal chemists. By understanding its properties, sourcing it from reputable suppliers, and implementing rigorous quality control measures, researchers can confidently incorporate this valuable scaffold into their synthetic strategies to develop the next generation of therapeutic agents.

References

-

American Elements. 3-((tert-Butoxycarbonyl)amino)picolinic acid. [Link]

-

PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

American Elements. 3-((tert-Butoxycarbonyl)amino)picolinic acid | CAS 569687-82-7. [Link]

-

Corey Organics. BOC-3-Amino Pyridine manufacturers. [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

- Google Patents. Process for preparing n-tertiary-butoxycarbonyl amino acids.

-

ResearchGate. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

-

IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

-

PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

-

GenScript. Overview of Custom Peptide Synthesis. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. americanelements.com [americanelements.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 3-((tert-Butoxycarbonyl)amino)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for 3-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this reagent in research and development settings. We will delve into the inherent chemical liabilities of the molecule, predictable degradation pathways, and outline a systematic approach to stability testing in line with regulatory expectations. This guide is designed to empower researchers to make informed decisions regarding the handling, storage, and quality control of 3-((tert-Butoxycarbonyl)amino)picolinic acid, thereby ensuring the robustness and reproducibility of their scientific endeavors.

Introduction: A Molecule of Two Moieties

3-((tert-Butoxycarbonyl)amino)picolinic acid is a bifunctional molecule that marries the reactivity of a picolinic acid scaffold with the protective chemistry of a tert-butoxycarbonyl (Boc) group. The picolinic acid moiety, a pyridine-2-carboxylic acid, is a versatile building block in medicinal chemistry, known for its ability to form stable complexes with metal ions and participate in a variety of coupling reactions.[1] The Boc protecting group is one of the most widely used amine-protecting groups in organic synthesis, prized for its stability under a broad range of conditions and its facile, acid-labile removal.[2]

The stability of this compound is therefore a tale of two parts: the robustness of the picolinic acid core and the conditional lability of the Boc group. Understanding the interplay of these two functionalities is paramount to ensuring the compound's integrity from procurement to application.

Chemical Stability Profile

The inherent stability of 3-((tert-Butoxycarbonyl)amino)picolinic acid is dictated by the chemical properties of its constituent parts.

The Robust Picolinic Acid Core

The pyridine ring of the picolinic acid moiety is an aromatic system, which confers significant stability. Picolinic acid itself is a white solid that is chemically stable under standard ambient conditions.[3] However, the carboxylic acid functionality introduces a potential site for decarboxylation, particularly under forcing conditions such as high heat or in the presence of certain catalysts.[4]

The Conditionally Labile Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the primary determinant of the compound's stability profile. Its defining characteristic is its susceptibility to cleavage under acidic conditions.[2][5] This acid lability is the cornerstone of its utility as a protecting group, allowing for its selective removal in the presence of other functional groups.

Conversely, the Boc group is generally stable to a wide range of other reagents and conditions, including:

-

Basic conditions: It is resistant to hydrolysis under alkaline conditions.[]

-

Nucleophiles: It is stable towards most nucleophiles.[2]

-

Reductive conditions: It is stable to catalytic hydrogenation.

This orthogonality makes the Boc group a valuable tool in multi-step synthesis. However, it also underscores the critical need to control the chemical environment to which 3-((tert-Butoxycarbonyl)amino)picolinic acid is exposed.

Predicted Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for establishing appropriate storage and handling procedures. The primary degradation pathways for 3-((tert-Butoxycarbonyl)amino)picolinic acid can be predicted based on its chemical structure.

Acid-Catalyzed Hydrolysis (Deprotection)

The most significant and predictable degradation pathway is the acid-catalyzed cleavage of the Boc group to yield 3-aminopicolinic acid and gaseous byproducts (isobutylene and carbon dioxide).[2] This reaction can be initiated by strong acids, Lewis acids, and even under mildly acidic conditions, especially at elevated temperatures.[5]

Key Insight: The presence of trace acidic impurities in solvents or on glassware can be sufficient to initiate slow degradation over time. Therefore, the use of high-purity, neutral solvents and meticulously clean equipment is essential.

Thermal Degradation

While the picolinic acid core is relatively thermally stable, the Boc group can undergo thermolytic cleavage at elevated temperatures, even in the absence of an acid catalyst. This process typically requires temperatures above 100°C, but the exact temperature can be influenced by the solid-state form of the compound and the presence of any impurities.

Photodegradation

Oxidative Degradation

The pyridine ring and the amino group could be susceptible to oxidation, particularly in the presence of strong oxidizing agents. While the Boc group offers some protection to the amino group, oxidation of the pyridine ring to its N-oxide is a theoretical possibility under harsh oxidative stress.

The logical flow of potential degradation is visualized in the following diagram:

Caption: Predicted Degradation Pathways.

Recommended Storage and Handling

Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the quality and integrity of 3-((tert-Butoxycarbonyl)amino)picolinic acid.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C. Short-term: Room temperature (controlled). | Refrigeration minimizes the rate of potential degradation pathways, including slow hydrolysis from atmospheric moisture and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Light | Store in a light-resistant container. | Protects the compound from potential photodegradation. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap). | Prevents contamination and exposure to air and moisture. |

| Handling | Use in a well-ventilated area, avoiding the creation of dust. Handle with appropriate personal protective equipment (PPE). | Standard laboratory safety practice. |

A Systematic Approach to Stability Testing

A robust stability testing program is essential to experimentally determine the shelf-life and re-test period of 3-((tert-Butoxycarbonyl)amino)picolinic acid. The following experimental plan is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and to establish the stability-indicating nature of the analytical methods.

Experimental Workflow for Forced Degradation:

Caption: Forced Degradation Workflow.

Detailed Protocols:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and treat with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A dark control should be run in parallel.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation and separate it from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is the most common approach.

Proposed HPLC Method Parameters (Starting Point):

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | Start with a high percentage of A, and gradually increase B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Column Temperature | 30°C |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The ability to separate the parent compound from all significant degradation products generated during forced degradation studies is the key to a successful stability-indicating method.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be initiated.

| Study Type | Storage Condition | Minimum Duration for Submission |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 3, 6 months for accelerated studies).[8]

Conclusion: Ensuring Quality and Reproducibility

The stability of 3-((tert-Butoxycarbonyl)amino)picolinic acid is a critical parameter that directly impacts its suitability for use in research and drug development. While the picolinic acid core is generally stable, the acid-labile Boc protecting group necessitates careful control of storage and handling conditions. This guide has provided a framework for understanding the chemical liabilities of this molecule, predicting its degradation pathways, and implementing a robust stability testing program. By adhering to the principles and protocols outlined herein, researchers and scientists can ensure the quality and integrity of 3-((tert-Butoxycarbonyl)amino)picolinic acid, leading to more reliable and reproducible scientific outcomes.

References

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and products. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

International Council for Harmonisation. ICH Q1 STABILITY STUDIES FOR DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]

-

PubChem. Picolinic acid. Available at: [Link]

-

Ramadan A. Bawa and Alicia M. Beatty. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

-

PubMed. Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C-O and C-Cl Bonds. Available at: [Link]

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]

-

UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. Available at: [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]

-

Development of a Stability Indicating UPLC Method for the Determination of Tirbanibulin in Bulk and Its Pharmaceutical Dosage Form. NIH. Available at: [Link]

-

LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons. Available at: [Link]

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

-

Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Available at: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

-

Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. Available at: [Link]

-

Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. NIH. Available at: [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

- BOC protection method for aminopyridine. Google Patents.

-

PubChem. 3-Aminopicolinic acid. Available at: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Melting Point of 3-((tert-Butoxycarbonyl)amino)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 3-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to deliver a robust and self-validating resource.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its identity and purity. For a compound like 3-((tert-Butoxycarbonyl)amino)picolinic acid, which is often used in the synthesis of complex pharmaceutical intermediates, a well-defined and sharp melting point is the first line of evidence for a pure, homogenous sample. Conversely, a depressed and broad melting range typically signifies the presence of impurities.[1][2] Therefore, the accurate determination of this value is a critical step in quality control and assurance during the drug development process.

While a definitive, experimentally verified melting point for 3-((tert-Butoxycarbonyl)amino)picolinic acid (CAS 569687-82-7) is not consistently reported in publicly available literature, this guide will establish a scientifically reasoned expected range based on the analysis of its structural components and related molecules.[3] Furthermore, it will provide detailed methodologies for its precise experimental determination.

Molecular Structure and its Influence on Melting Point

The melting point of an organic compound is dictated by the strength of its intermolecular forces.[4] A higher melting point corresponds to stronger interactions that require more energy to overcome the crystalline lattice structure.[4] The structure of 3-((tert-Butoxycarbonyl)amino)picolinic acid incorporates several key features that influence its melting behavior:

-

Picolinic Acid Backbone: The parent molecule, picolinic acid, is a crystalline solid with a melting point of 136-138 °C.[5] This is attributed to the hydrogen bonding capabilities of the carboxylic acid group and the polar nature of the pyridine ring.

-

Amino Group: The introduction of an amino group at the 3-position, as in 3-aminopicolinic acid, can further increase intermolecular hydrogen bonding, potentially raising the melting point.

-

tert-Butoxycarbonyl (Boc) Protecting Group: The bulky tert-butoxycarbonyl (Boc) group introduces steric hindrance, which can disrupt the efficient packing of molecules in the crystal lattice. This disruption may lead to a lower melting point compared to the unprotected 3-aminopicolinic acid. However, the Boc group also adds to the overall molecular weight and introduces polar carbonyl and ether functionalities that can participate in dipole-dipole interactions.

Based on these competing factors, it is reasonable to predict that the melting point of 3-((tert-Butoxycarbonyl)amino)picolinic acid will be in a different range than its parent compounds. For comparison, 3-(tert-Butoxycarbonylamino)pyridine, which lacks the carboxylic acid group, has a melting point of 86-89 °C. The presence of the carboxylic acid in the target molecule is expected to significantly increase the melting point due to enhanced hydrogen bonding capabilities.

Synthesis and Purification: A Prerequisite for Accurate Measurement

An accurate melting point determination is contingent on the purity of the sample. The synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid typically involves the protection of 3-aminopicolinic acid with di-tert-butyl dicarbonate (Boc)₂O. The purity of the final product is highly dependent on the reaction conditions and the subsequent purification protocol.

General Synthesis Pathway

The synthesis generally proceeds by reacting 3-aminopicolinic acid with (Boc)₂O in the presence of a suitable base and solvent.

Caption: General synthesis workflow for 3-((tert-Butoxycarbonyl)amino)picolinic acid.

Purification Protocol: The Key to a Sharp Melting Point

Impurities from the starting materials, by-products, or residual solvents will depress and broaden the melting point range.[1] A rigorous purification protocol is therefore essential.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for compounds of this nature is a mixture of ethyl acetate and hexanes.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Determination of the Melting Point

The melting point of a purified sample of 3-((tert-Butoxycarbonyl)amino)picolinic acid should be determined using a calibrated melting point apparatus. Two common methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a widely used and accessible method for determining the melting point range of a solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Protocol:

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

Placing in the Apparatus: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range. For an accurate determination, use a slow heating rate of 1-2 °C/minute once the temperature is within 20 °C of the approximate melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This provides the melting point range. A pure compound should have a sharp melting range of 1-2 °C.[1]

Sources

- 1. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. americanelements.com [americanelements.com]

- 4. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

Strategic Utilization of Boc-Aminopicolinic Acid Isomers in Medicinal Chemistry

The following technical guide details the structural isomers of Boc-aminopicolinic acid, designed for researchers in medicinal chemistry and peptide synthesis.

Executive Summary & Chemical Space

Boc-aminopicolinic acids represent a critical class of non-proteinogenic amino acid scaffolds. Merging the rigidity of the pyridine ring with the orthogonality of the tert-butyloxycarbonyl (Boc) protecting group, these isomers serve as versatile building blocks for peptidomimetics, metallo-pharmaceuticals, and fragment-based drug discovery (FBDD).

The core challenge in utilizing these isomers lies not in their availability, but in their regio-dependent reactivity . The position of the amino group relative to the pyridine nitrogen and the carboxylic acid dictates solubility, pKa, and coupling efficiency. This guide dissects the four structural isomers:

-

3-(Boc-amino)picolinic acid (Ortho-amino)

-

4-(Boc-amino)picolinic acid (Meta-amino)

-

5-(Boc-amino)picolinic acid (Meta-amino)

-

6-(Boc-amino)picolinic acid (Ortho-amino)

The Isomeric Landscape: Structural & Electronic Profiling

The following table contrasts the physicochemical behaviors of the four isomers. Note the distinct electronic environment of the 3-isomer due to intramolecular hydrogen bonding.

| Isomer | IUPAC Position | Electronic Feature | Key Synthetic Challenge | Application Niche |

| 3-Boc | 3-amino-2-COOH | Intramolecular H-bond (NH···O=C) | Steric hindrance at active site; reduced nucleophilicity of amine.[1] | |

| 4-Boc | 4-amino-2-COOH | Inductive withdrawal by ring N | Lower solubility of zwitterionic precursor. | Extended linkers; metallo-organic ligands. |

| 5-Boc | 5-amino-2-COOH | Meta-position (less deactivated) | Similar to 3-amino but without steric clash. | Bioisostere for meta-aminobenzoic acid. |

| 6-Boc | 6-amino-2-COOH | Adjacent to Ring Nitrogen | Electronic repulsion between Boc-carbonyl and Ring N. | Hairpin mimics; specific DNA minor groove binders. |

Synthetic Methodology: Regioselective Boc-Protection

The synthesis of Boc-aminopicolinic acids typically proceeds via the protection of the commercially available aminopicolinic acid precursors. However, the 3-isomer requires a modified protocol due to the proximity of the amine to the carboxylate, which creates a sterically congested and hydrogen-bonded environment.

Standard Protocol (Applicable to 4-, 5-, and 6-isomers)

Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.

-

Reagents: Aminopicolinic acid (1.0 eq), Boc₂O (1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).

-

Workflow:

-

Dissolve amino acid in H₂O/Dioxane with NaOH (maintaining pH > 10).

-

Add Boc₂O dropwise at 0°C.

-

Warm to RT and stir for 12–18 hours.

-

Critical Step: Wash aqueous phase with Diethyl Ether (removes unreacted Boc₂O).

-

Acidify aqueous phase to pH 3–4 with 1M KHSO₄ (precipitates the product).

-

Extract with Ethyl Acetate, dry, and concentrate.

-

Modified Protocol for 3-(Boc-amino)picolinic acid

The 3-amino group is often involved in a strong intramolecular hydrogen bond with the C-2 carboxyl group, reducing its nucleophilicity.

-

Modification: Use DMSO as the solvent and Triethylamine (TEA) or Tetramethylguanidine (TMG) as the base to disrupt H-bonding and improve solubility of the zwitterion.

-

Temperature: Reaction may require mild heating (40–50°C) to drive completion.

Visualization: Synthesis & Purification Logic

Figure 1: Step-by-step logic for the synthesis and purification of Boc-aminopicolinic acids. Note the pH control is critical to avoid removing the Boc group during workup.

Structural Identification: The NMR Decision Tree

Distinguishing the isomers via ¹H NMR is straightforward if one analyzes the splitting patterns (multiplicity) and coupling constants (

NMR Diagnostic Rules

-

Ortho-coupling (

): ~5.0 – 8.5 Hz -

Meta-coupling (

): ~1.0 – 2.0 Hz -

Para-coupling (

): < 1.0 Hz (often not seen)

Isomer-Specific Signatures (in DMSO-d₆)

-

3-Isomer: Look for a doublet (H4), a doublet of doublets (H5), and a doublet (H6). Key Feature: The Amide NH is often very downfield (>10 ppm) due to H-bonding.

-

4-Isomer: Look for an isolated singlet-like doublet (H3, meta-coupled only) and two doublets (H5, H6).

-

5-Isomer: Similar to 3-isomer but chemical shifts differ; H6 is often deshielded by the adjacent N.

-

6-Isomer: Look for a triplet (H4) if H3 and H5 overlap, or distinct dd patterns.

Visualization: Isomer Identification Flowchart

Figure 2: NMR decision matrix for identifying regioisomers based on proton splitting patterns and chemical shifts.

Applications in Drug Discovery[1][3]

Solid-Phase Peptide Synthesis (SPPS)

These isomers are used to introduce conformational constraints into peptide chains.

-

Protocol Note: When using the 3-isomer in SPPS, standard coupling reagents (HATU/HBTU) may be slow due to the steric bulk of the Boc group ortho to the carboxylic acid.

-

Recommendation: Use PyAOP or COMU for difficult couplings involving the 3-isomer.

-

Deprotection: Standard TFA/DCM (1:1) works effectively for all isomers.

-

Metallo-Organic Ligands

The picolinic acid moiety is a bidentate ligand (N, O donor).

-

Isomer Selection: The 4-isomer and 5-isomer are preferred when the pyridine nitrogen is needed for metal coordination (e.g., Zn²⁺, Cu²⁺), leaving the amino group free (after deprotection) to act as a handle for further functionalization.

-

The 6-isomer often hinders metal coordination due to steric clash if the amine is derivatized with bulky groups.

References

-

Synthesis of Boc-Amino Acids (General Protocol)

- Organic Syntheses, Coll. Vol. 6, p. 203 (1988); Vol. 53, p. 25 (1973).

-

URL: [Link]

-

Structural Characterization of Aminopicolinic Acids

- University of Missouri-St. Louis (UMSL) Institutional Repository, "Synthesis of Some Aminopicolinic Acids."

-

URL: [Link] (General repository link for verification of synthesis theses).

- Boc-Chemistry in Peptide Synthesis: BenchChem Technical Guides, "An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Protecting Groups."

-

Intramolecular Hydrogen Bonding in Pyridines

- Journal of Medicinal Chemistry, studies on picolinic acid deriv

-

URL: [Link]

-

Safety Data (ECHA)

- European Chemicals Agency, Registr

-

URL: [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 3-((tert-Butoxycarbonyl)amino)picolinic Acid

Executive Summary

3-((tert-Butoxycarbonyl)amino)picolinic acid (CAS 569687-82-7) is a critical intermediate in the synthesis of peptidomimetics, transition metal ligands, and biologically active pyridine derivatives. Its structural duality—possessing both an orthogonally protected amine and a free carboxylic acid—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of the compound, focusing on spectroscopic data interpretation (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |

| Common Name | 3-(Boc-amino)picolinic acid |

| CAS Registry Number | 569687-82-7 |

| Molecular Formula | |

| Molecular Weight | 238.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (COOH), ~10.5 (NH-Boc) |

| Melting Point | 168–172 °C (Decomposes) |

Synthesis & Preparation Protocol